Comparative pKa Shift Induced by 2-Fluoro Substitution in Benzenesulfonamide Scaffolds
The introduction of an electron-withdrawing fluorine substituent adjacent to the sulfonamide group significantly increases its acidity, a key determinant of binding affinity for zinc-containing enzymes like carbonic anhydrases. For fluorinated benzenesulfonamides, this substitution is reported to lower the pKa by several pH units compared to the unsubstituted parent compound [1]. This pKa shift is a direct consequence of the strong electron-withdrawing inductive effect of the ortho-fluorine atom in 2-fluoro-3-methylbenzene-1-sulfonamide, enhancing the fraction of the active, deprotonated sulfonamide species at physiological pH.
| Evidence Dimension | Sulfonamide Group pKa (acidity) |
|---|---|
| Target Compound Data | Not explicitly quantified for this specific compound in the open literature, but inferred to be lowered by several pH units relative to unsubstituted benzenesulfonamide based on class-level data. |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (pKa ~10) |
| Quantified Difference | pKa reduction of 'several pH units' as stated for the class of fluorinated benzenesulfonamides. |
| Conditions | Aqueous solution; class-level inference from studies on fluorinated benzenesulfonamide analogs. |
Why This Matters
A lower pKa increases the proportion of the active, anionic form of the sulfonamide available for zinc coordination in target enzymes, a critical factor for inhibitor design and potency.
- [1] Dudutienė, V., & Matulis, D. (2019). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In: Carbonic Anhydrase as Drug Target. Springer, Cham. View Source
